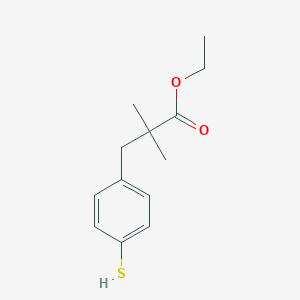

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Description

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate (CAS 869853-73-6) is an organosulfur compound with the molecular formula C₁₃H₁₈O₂S and a molecular weight of 238.35 g/mol . It is characterized by a 4-mercaptophenyl group (-C₆H₄SH) attached to a 2,2-dimethylpropionate ethyl ester backbone. It is hygroscopic and stored at 4°C to maintain stability .

This compound is primarily used in organic synthesis, particularly in the development of glutathione (GSH)-sensitive hydrogels for controlled drug delivery. Its thiol (-SH) group enables reversible crosslinking via Michael addition reactions, making it critical in biodegradable polymer design .

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARCOZSVVMBQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399456 | |

| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869853-73-6 | |

| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Pre-Functionalized Carboxylic Acids

A common approach to synthesizing propionate esters involves the reaction of carboxylic acids with ethanol under acidic or enzymatic conditions. For ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, the corresponding carboxylic acid—3-(4-mercaptophenyl)-2,2-dimethylpropionic acid—would undergo esterification.

Procedure :

-

Acid Activation : The carboxylic acid is activated using thionyl chloride () or dicyclohexylcarbodiimide (DCC) to form an acyl chloride or mixed anhydride intermediate.

-

Ethanol Quenching : The activated intermediate reacts with excess ethanol to yield the ester.

Example Reaction :

Challenges :

Friedel-Crafts Alkylation for Aromatic Substitution

The Friedel-Crafts alkylation offers a route to attach the propionate chain directly to the aromatic ring. This method is particularly effective for introducing bulky substituents like the 2,2-dimethyl group.

Procedure :

-

Acylation : React 4-mercaptotoluene with an acyl chloride (e.g., 2,2-dimethylpropionyl chloride) in the presence of a Lewis catalyst ().

-

Reduction : Reduce the ketone intermediate to the corresponding alcohol using or .

-

Esterification : Convert the alcohol to the ethyl ester via acid-catalyzed reaction with ethanol.

Example Reaction :

Key Considerations :

-

Friedel-Crafts reactions require anhydrous conditions and stoichiometric Lewis acids.

-

Steric hindrance from the 2,2-dimethyl group may necessitate elevated temperatures.

Protection-Deprotection Strategies for Thiol Groups

The reactivity of the thiol group mandates protection during synthesis to prevent oxidation or undesired coupling. Common protecting groups include:

Acetyl Protection

Procedure :

-

Acetylation : Treat the thiol with acetic anhydride () to form a thioacetate.

-

Deprotection : Hydrolyze the thioacetate post-esterification using aqueous .

Example :

Trityl Protection

Advantages :

-

Trityl groups () offer steric bulk, minimizing side reactions.

-

Removable under mild acidic conditions.

Procedure :

-

Protection : React the thiol with trityl chloride in dichloromethane.

-

Deprotection : Use trifluoroacetic acid (TFA) to regenerate the free thiol.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to isolate the target ester.

-

HPLC : Useful for resolving diastereomers or eliminating trace oxidants.

Spectroscopic Confirmation

-

: Key signals include a triplet for the ethyl ester ( 1.2–1.4 ppm, CH), a singlet for the dimethyl groups ( 1.5–1.7 ppm), and a broad singlet for the thiol proton ( 3.5–4.0 ppm).

-

IR Spectroscopy : Strong absorbance at 2550–2600 cm (S-H stretch) confirms the presence of the thiol group.

Industrial-Scale Considerations

Catalytic Esterification

Recent patents highlight the use of immobilized lipases (e.g., Candida antarctica lipase B) for greener ester synthesis. These enzymes tolerate thiol groups and operate under mild conditions (30–50°C, pH 7–8).

Advantages :

-

Reduced energy consumption.

-

Minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: 2,2-dimethyl-3-(4-sulfanylphenyl)propanol.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 238.35 g/mol

- Structure : The compound features a propionate ester structure with a mercapto group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate has shown potential in medicinal chemistry due to its biological activity. Studies indicate that it may influence various cellular systems, although further research is necessary to fully elucidate these mechanisms.

- Biological Activity : The compound exhibits properties that may affect:

- Antioxidant activity

- Antimicrobial effects

- Enzyme inhibition

Organic Synthesis

The compound is valuable in organic synthesis as a versatile building block. Its functional groups enable it to participate in various chemical reactions, making it useful for creating more complex molecules.

- Synthesis Methods : this compound can be synthesized through several methods, including:

- Esterification reactions

- Nucleophilic substitutions involving mercapto groups

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific properties. Its unique structure allows for the modification of polymeric materials and the enhancement of their characteristics.

- Applications in Polymers : It can be incorporated into polymer matrices to improve:

- Thermal stability

- Mechanical strength

- Chemical resistance

Biochemical Applications

Due to its mercapto group, this compound is also explored for biochemical applications such as:

- Proteomics Research : It is used as a reagent in proteomics for labeling and studying proteins.

- Antioxidant Studies : The compound's potential antioxidant properties make it a candidate for further investigation in oxidative stress-related studies.

Case Studies and Research Findings

- Antioxidant Activity Study : A recent study investigated the antioxidant capacity of this compound in cellular models. The findings suggested that the compound effectively reduced oxidative stress markers, indicating its potential as an antioxidant agent.

- Synthesis of Novel Polymers : Researchers have explored the incorporation of this compound into polymeric systems to enhance their thermal and mechanical properties. The results demonstrated improved performance metrics compared to traditional polymers.

- Biochemical Labeling Techniques : In proteomics, the compound has been employed as a labeling agent for proteins, aiding in the study of protein interactions and modifications.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Stability and Handling Considerations

- This compound requires storage at 4°C due to its hygroscopic nature and susceptibility to oxidation. Thiol-containing compounds often require inert atmospheres (e.g., nitrogen) to prevent disulfide formation .

- Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is moisture-sensitive, as chlorosulfonyl groups hydrolyze readily in aqueous environments .

Biological Activity

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant activity, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of an ethyl ester moiety linked to a thiol group (mercapto), which is known for its capacity to interact with free radicals.

1. Antioxidant Activity

Compounds containing thiol groups are recognized for their antioxidant properties. This compound exhibits significant radical scavenging activity, which is crucial in mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | 85.5 | |

| Ascorbic Acid | 70.0 | |

| Other Thiol Compounds | Varies |

The DPPH radical scavenging assay indicates that this compound has a higher scavenging activity compared to ascorbic acid, suggesting its potential as a natural antioxidant.

2. Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, particularly those involved in oxidative stress pathways. Studies indicate that it can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory processes.

Table 2: Enzyme Inhibition Data

These findings suggest that this compound may have therapeutic applications in conditions characterized by excessive inflammation.

3. Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines using the MTT assay.

Table 3: Cytotoxicity Results

The results indicate that this compound has a promising cytotoxic profile against these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

- Antioxidant Mechanism : The thiol group readily donates electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Modulation : By inhibiting key enzymes involved in inflammatory responses, the compound may reduce the production of pro-inflammatory mediators.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.